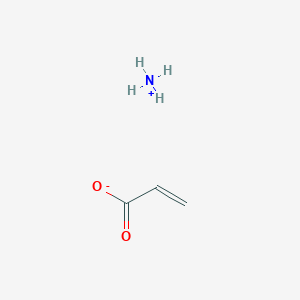

Ammonium acrylate

Overview

Description

Ammonium acrylate is a chemical compound that belongs to the family of acrylates, which are the salts, esters, and conjugate bases of acrylic acid. It is commonly used in various industrial applications due to its ability to form polymers and copolymers. These polymers are known for their transparency, resistance to breakage, and elasticity. This compound is particularly valued for its role in the production of superabsorbent polymers, adhesives, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium acrylate can be synthesized through the neutralization of acrylic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:

CH2=CHCOOH+NH4OH→CH2=CHCOONH4+H2O

Industrial Production Methods: In industrial settings, this compound is produced by the continuous feeding of acrylonitrile into a bioreactor containing nitrilase-expressing microorganisms. This method is advantageous due to its high productivity and environmentally friendly nature. The bioreactor operates under controlled conditions to optimize the conversion of acrylonitrile to this compound .

Chemical Reactions Analysis

Types of Reactions: Ammonium acrylate undergoes various chemical reactions, including:

Polymerization: this compound can polymerize to form polyacrylate polymers. This reaction is typically initiated by free radicals.

Substitution Reactions: It can participate in substitution reactions where the acrylate group is replaced by other functional groups.

Common Reagents and Conditions:

Polymerization: Free radical initiators such as ammonium persulfate are commonly used. The reaction is carried out in aqueous solution at elevated temperatures.

Substitution Reactions: Various nucleophiles can be used under mild conditions to achieve substitution.

Major Products:

Polyacrylate Polymers: These are the primary products formed during polymerization and are used in a wide range of applications, including superabsorbent materials and adhesives.

Scientific Research Applications

Ammonium acrylate has numerous applications in scientific research and industry:

Chemistry: It is used as a monomer in the synthesis of polyacrylate polymers, which are employed in coatings, adhesives, and sealants.

Biology: Polyacrylate hydrogels, derived from this compound, are used in biomedical applications such as wound dressings and drug delivery systems.

Medicine: this compound-based polymers are used in the development of contact lenses and dental materials.

Industry: It is used in the production of superabsorbent polymers for diapers and other hygiene products, as well as in water treatment processes

Mechanism of Action

The mechanism of action of ammonium acrylate primarily involves its ability to polymerize and form cross-linked networks. These networks exhibit high absorbency and elasticity, making them suitable for various applications. The molecular targets include the vinyl groups in the acrylate monomer, which undergo polymerization to form long polymer chains. The pathways involved include free radical polymerization, which is initiated by free radical initiators such as ammonium persulfate .

Comparison with Similar Compounds

Ammonium acrylate can be compared with other similar compounds such as:

Sodium Acrylate: Similar to this compound, sodium acrylate is used in the production of superabsorbent polymers. this compound offers better biocompatibility.

Potassium Acrylate: This compound is also used in superabsorbent materials but has different solubility properties compared to this compound.

This compound stands out due to its unique combination of properties, including high absorbency, elasticity, and biocompatibility, making it a versatile compound in various scientific and industrial applications.

Biological Activity

Ammonium acrylate is a compound derived from acrylic acid and ammonia, known for its diverse applications in various fields, including pharmaceuticals, cosmetics, and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in biomedical materials.

This compound can be synthesized through the hydrolysis of acrylonitrile to form acrylamide, which is then converted into this compound. This process involves enzymatic reactions that yield high concentrations of this compound in aqueous solutions, typically exceeding 30% by weight . The compound can also be polymerized to create homopolymers or copolymers that exhibit enhanced properties for various applications.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial effect. Research indicates that ammonium-based polymers possess inherent antimicrobial properties capable of eliminating or inhibiting a wide range of microorganisms, including bacteria and fungi .

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is primarily attributed to the quaternary ammonium moiety present in its structure. This functional group interacts with microbial cell membranes, leading to membrane disruption and cell death. The following table summarizes the antimicrobial efficacy of various this compound derivatives against different microorganisms:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound Homopolymer | Staphylococcus aureus | 0.5 mg/mL | Membrane disruption |

| This compound Copolymer | Escherichia coli | 1.0 mg/mL | Cell lysis |

| Quaternary Ammonium Compound | Candida albicans | 0.75 mg/mL | Disruption of cell wall synthesis |

Cytotoxicity Studies

While this compound exhibits potent antimicrobial properties, its cytotoxic effects on mammalian cells have also been investigated. Studies show that at certain concentrations, this compound can induce hemolysis in red blood cells, indicating potential cytotoxicity . The hemolytic activity is measured as the HC50 ratio, which represents the concentration required to lyse 50% of red blood cells.

Cytotoxicity Data

The following table outlines the cytotoxic effects observed in various studies:

| Tested Polymer | HC50 (mg/mL) | Selectivity Index (SI) |

|---|---|---|

| This compound Homopolymer | 2.5 | >5 (selective against bacteria) |

| This compound Copolymer | 3.0 | >4 (selective against fungi) |

Biomedical Applications

This compound and its derivatives are being explored for use in biomedical materials due to their antimicrobial properties and biocompatibility. For instance, quaternary ammonium-containing polymers have been successfully incorporated into wound dressings and coatings for medical devices to prevent infections .

A notable case study involved the development of a novel wound dressing made from an this compound copolymer that demonstrated significant antibacterial activity against common pathogens while maintaining low cytotoxicity towards human fibroblast cells.

Regulatory Considerations

Safety assessments are crucial for the application of this compound in consumer products. Studies have shown that while it possesses beneficial antimicrobial properties, careful consideration must be given to its potential irritant effects on skin and eyes . Regulatory bodies continue to evaluate its safety profile based on comprehensive toxicological studies.

Properties

IUPAC Name |

azane;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.H3N/c1-2-3(4)5;/h2H,1H2,(H,4,5);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYZIPODULRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-03-6, 28214-57-5, 79-10-7 (Parent) | |

| Record name | Ammonium polyacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(ammonium acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28214-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10604-69-0 | |

| Record name | Ammonium acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10604-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.